3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid
Description
3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H15NO4S. It is a versatile small molecule scaffold used in various chemical and biological applications. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a sulfamoyl group substituted with a 2,4-dimethylphenyl group.
Properties
IUPAC Name |
3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-6-7-14(11(2)8-10)16-21(19,20)13-5-3-4-12(9-13)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLDBGHYWJNKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid typically involves the reaction of 3-aminobenzoic acid with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acids with different functional groups.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : 3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid serves as a valuable reagent in organic synthesis, acting as an intermediate for more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds.
Biology
- Biological Activity : The compound has been investigated for its potential antimicrobial and anti-inflammatory properties. Studies indicate that it may inhibit certain bacterial strains and reduce cytokine production in inflammatory models.
Medicine
- Drug Development : Due to its promising biological activities, this compound is being explored as a lead candidate for developing new therapeutic agents aimed at treating bacterial infections and inflammatory diseases. Its structural features allow for further derivatization, potentially enhancing efficacy and reducing side effects.
Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus, indicating significant antibacterial potential.
Anti-inflammatory Properties
In an experimental model where inflammation was induced by lipopolysaccharides (LPS), the compound significantly reduced cytokine production. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. For example, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of pro-inflammatory eicosanoids, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: Another sulfonamide derivative with similar inhibitory properties against enzymes.
Naphthylsulfonamides: Compounds with a naphthyl group instead of the 2,4-dimethylphenyl group.
Benzhydrylindole-substituted benzoic acids: Known for their potent enzyme inhibitory activities.
Uniqueness
3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2,4-dimethylphenyl group enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in research and industrial applications .
Biological Activity
3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anti-inflammatory applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a sulfamoyl group attached to a benzoic acid moiety, with a 2,4-dimethylphenyl substituent. This unique structure is significant for its biological interactions:
- Sulfamoyl Group : Known for its ability to form hydrogen bonds, which can enhance binding affinity to biological targets.
- Benzoic Acid Core : Provides a stable platform for further functionalization and interaction with various enzymes and receptors.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation and bacterial metabolism. For instance, it has been suggested that sulfamoyl compounds can interfere with bacterial folate synthesis, a crucial pathway for bacterial growth.
- Binding Affinity : Interaction studies indicate that the compound binds to molecular targets involved in immune responses and inflammatory pathways.
Antibacterial Activity
Research indicates that compounds with sulfamoyl groups exhibit significant antibacterial properties. For example:
- Inhibition of Folate Synthesis : Similar compounds have been shown to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Case Study : A study demonstrated that derivatives of sulfamoyl compounds displayed potent activity against various bacterial strains, suggesting that this compound could be developed as a novel antimicrobial agent .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is also noteworthy:
- NF-κB Activation : Preliminary studies have shown that certain sulfamoyl compounds can enhance NF-κB signaling pathways, which are pivotal in mediating inflammatory responses. Compounds similar to this compound were found to activate NF-κB in the presence of lipopolysaccharides (LPS), indicating their role in modulating immune responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Compound | Substituents | Biological Activity | Observations |
|---|---|---|---|
| Compound 1 | 2,4-Dimethylphenyl | Antibacterial | Strong inhibition against E. coli |
| Compound 2 | 3-Methylphenyl | Anti-inflammatory | Moderate NF-κB activation |
| Compound 3 | No substituent | Low activity | Minimal interaction with targets |
This table summarizes findings from various studies indicating how different substituents affect the compound's efficacy against biological targets.
Research Findings
- In vitro Studies : Laboratory tests have shown that this compound exhibits dose-dependent antibacterial activity against Gram-positive and Gram-negative bacteria.
- Kinetic Assays : Kinetic assays have confirmed the compound's ability to inhibit specific enzymes involved in inflammatory pathways, reinforcing its potential therapeutic applications.
- Molecular Docking Studies : Computational studies suggest strong binding interactions between the compound and key enzymes involved in bacterial metabolism, supporting its role as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
